molecular formula C13H14N2O3 B7559460 2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid

2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid

Cat. No. B7559460
M. Wt: 246.26 g/mol
InChI Key: JCRFHZJCBFAQJZ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid, commonly known as CPAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CPAA is a synthetic compound that belongs to the class of amino acids and has a molecular formula of C16H17N3O3.

Mechanism of Action

The mechanism of action of CPAA is not fully understood, but it is believed to involve the inhibition of DPP-IV. DPP-IV is an enzyme that cleaves incretin hormones, which play a role in the regulation of glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn promotes insulin secretion and improves glucose tolerance. CPAA has also been shown to induce apoptosis in cancer cells, but the mechanism of action for this effect is not well understood.
Biochemical and physiological effects:
CPAA has been shown to have several biochemical and physiological effects, including the inhibition of DPP-IV, induction of apoptosis in cancer cells, and improvement of glucose tolerance and insulin sensitivity. CPAA has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPAA is its potential as a novel drug candidate for the treatment of type 2 diabetes and cancer. CPAA has also been shown to have antioxidant properties, which may have broader applications in the field of medicine. However, the synthesis of CPAA is a complex process that requires careful optimization of reaction conditions to achieve high yields. Additionally, the mechanism of action of CPAA is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for CPAA research, including the optimization of the synthesis method to improve yields and reduce costs. Further investigation is also needed to fully understand the mechanism of action of CPAA and its potential as a drug candidate for the treatment of type 2 diabetes and cancer. CPAA may also have broader applications in the field of medicine due to its antioxidant properties, and further research is needed to explore these potential applications.

Synthesis Methods

CPAA is synthesized through a multistep process that involves the reaction of cyclopropylamine with 3-pyridinecarboxaldehyde to form cyclopropyl-3-pyridinecarboxaldehyde. This intermediate is then reacted with (E)-3-(bromomethyl)prop-2-enoic acid to form the desired product, CPAA. The synthesis of CPAA is a complex process that requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

CPAA has shown promising results in various scientific research applications, including drug discovery and development. CPAA has been identified as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to improve glucose tolerance and insulin sensitivity, making CPAA a potential candidate for the treatment of type 2 diabetes. CPAA has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(6-3-10-2-1-7-14-8-10)15(9-13(17)18)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRFHZJCBFAQJZ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC(=O)O)C(=O)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.